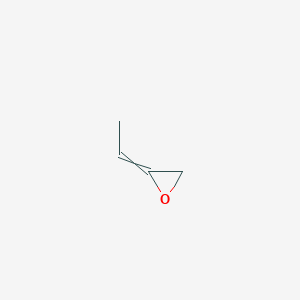

2-Ethylideneoxirane

Description

Significance as a Reactive Cyclic Ether

The significance of 2-Ethylideneoxirane stems from its identity as a highly reactive cyclic ether, or epoxide. Epoxides are renowned as valuable intermediates in organic synthesis because the inherent strain in their three-membered ring makes them susceptible to ring-opening reactions by a wide array of nucleophiles. mdpi.comresearchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, a transformation that is fundamental to the synthesis of many complex molecules, including natural products and pharmaceuticals. mdpi.com Unlike simple ethers, the strained C-O-C bond angle in the oxirane ring facilitates cleavage under conditions where other ethers would remain inert. acs.org The ethylidene substituent further enhances its utility by providing an additional site for chemical modification, distinguishing it from simpler epoxides like ethylene (B1197577) oxide.

Overview of Strain-Induced Reactivity in Oxiranes with Ethylidene Substitution

The reactivity of oxiranes is fundamentally driven by the release of ring strain, which is approximately 13 kcal/mol for the parent oxirane. acs.org This energetic driving force enables ring-opening reactions even with weak nucleophiles, especially under acidic conditions, or with strong nucleophiles under basic or neutral conditions. openstax.org The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. researchgate.netopenstax.org

The presence of the ethylidene group introduces the characteristics of a vinyl epoxide. This conjugated system presents multiple electrophilic sites for nucleophilic attack. A nucleophile can attack at the C2 carbon of the epoxide ring (a 1,2-addition) or at the C4 position (the terminal carbon of the double bond) in a conjugate or 1,4-addition fashion. masterorganicchemistry.com This dual reactivity allows for regioselective control in synthetic design, yielding different product scaffolds from the same starting material. The choice between these pathways can often be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Table 2: Potential Nucleophilic Addition Pathways for 2-Ethylideneoxirane

| Reaction Type | Site of Attack | Intermediate | Final Product Type |

|---|---|---|---|

| 1,2-Addition | Epoxide Carbon | Alkoxide | Allylic Alcohol |

| 1,4-Addition (Conjugate) | Terminal Alkene Carbon | Enolate | Homoallylic Alcohol |

Positioning within Modern Synthetic Strategies

In modern organic synthesis, the emphasis is on developing efficient and selective methods to build molecular complexity from simple precursors. numberanalytics.comelsevier.comnumberanalytics.com 2-Ethylideneoxirane is positioned as a valuable C4 building block that can be incorporated into larger molecules through various synthetic strategies. numberanalytics.com Its bifunctional nature—possessing both an epoxide and an alkene—allows for its participation in a range of chemical transformations.

The epoxide moiety can be opened by diverse nucleophiles (e.g., organometallics, amines, alkoxides) to install new carbon-carbon or carbon-heteroatom bonds with predictable stereochemistry. mdpi.comopenstax.org Furthermore, the alkene portion of the molecule can undergo its own set of reactions, such as hydrogenation, halogenation, or epoxidation. A particularly powerful application lies in cycloaddition reactions, where the ethylidene group can act as a dienophile in [4+2] cycloadditions or as a 2π component in [2+2] or [3+2] cycloadditions to rapidly construct new ring systems. numberanalytics.comfiveable.melibretexts.org This versatility makes 2-Ethylideneoxirane a strategic component in retrosynthetic analysis for the synthesis of complex targets. numberanalytics.com

Table 3: Synthetic Utility of 2-Ethylideneoxirane

| Reaction Class | Potential Transformation | Product Scaffolds |

|---|---|---|

| Ring-Opening | Nucleophilic addition (e.g., with Grignard reagents, organocuprates) | Functionalized allylic and homoallylic alcohols |

| Cycloaddition | Diels-Alder reaction ([4+2]), 1,3-Dipolar cycloaddition ([3+2]) | Substituted six- and five-membered rings |

| Rearrangement | Acid- or metal-catalyzed isomerization | Unsaturated ketones or aldehydes |

| Polymerization | Ring-opening polymerization | Functionalized polyethers |

Structure

3D Structure

Properties

CAS No. |

66202-65-1 |

|---|---|

Molecular Formula |

C4H6O |

Molecular Weight |

70.09 g/mol |

IUPAC Name |

2-ethylideneoxirane |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2H,3H2,1H3 |

InChI Key |

VVVMWBWXKNRXDI-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylideneoxirane and Analogous Structures

Stereoselective Synthesis Approaches

The control of stereochemistry is a paramount challenge in the synthesis of substituted oxiranes. For 2-ethylideneoxirane and its analogs, achieving high levels of stereoselectivity is crucial for their application in the synthesis of complex molecules.

Chirality Control in Oxirane Formation

The introduction of chirality during the formation of the oxirane ring can be achieved through various strategies, most notably through the use of chiral catalysts. These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Diastereoselective and Enantioselective Routes

The asymmetric epoxidation of conjugated dienes is a primary route to chiral vinyl epoxides. The differentiation between the two double bonds of the diene (regioselectivity) and the facial selectivity of the oxygen transfer to one of the double bonds (enantioselectivity) are key considerations.

A notable example is the Ti(IV)-salan catalyzed diastereo- and enantioselective monoepoxidation of conjugated dienes using 30% hydrogen peroxide. nih.govacs.org This system has demonstrated high efficiency at or below room temperature. The catalyst's structure plays a crucial role in directing the stereochemical outcome of the epoxidation. For instance, the use of a specific enantiomer of the catalyst provides access to one enantiomer of the epoxide product, while its antipode yields the other. This method is particularly effective for the epoxidation of Z-olefins. nih.govacs.org

The enantioselectivity of this catalytic system is demonstrated in the epoxidation of various diene substrates, where high enantiomeric excesses (ee) have been achieved. For dienes lacking a pre-existing stereocenter, this method allows for the generation of non-racemic chiral building blocks. nih.gov

Table 1: Enantioselective Monoepoxidation of Representative 1,3-Dienes with a Ti(salan) Catalyst

| Diene Substrate | Epoxide Product | Yield (%) | ee (%) |

|---|---|---|---|

| (Z)-1-phenyl-1,3-butadiene | (R,R)-2-(phenylethenyl)oxirane | 85 | 95 |

| (Z)-1,3-hexadiene | (R,R)-2-propyloxirane | 78 | 92 |

Note: Data is illustrative and based on findings for analogous structures as reported in scientific literature.

Precursor Design and Chemical Transformations

The synthesis of 2-ethylideneoxirane logically commences with a suitable precursor that contains the requisite four-carbon backbone. The most direct precursor is a conjugated diene, which can then be selectively oxidized.

Alkene Oxidation Methods

The selective oxidation of one of the double bonds in a conjugated diene system is the most common strategy for the synthesis of vinyl epoxides. The precursor for 2-ethylideneoxirane is 1,3-butadiene. The direct epoxidation of 1,3-butadiene can, in principle, yield 2-ethylideneoxirane (more commonly referred to as 3,4-epoxy-1-butene or vinyl oxirane). One of the challenges in the epoxidation of symmetric dienes like 1,3-butadiene is achieving mono-epoxidation without the formation of the di-epoxide.

Gas-phase oxidation of 1,3-butadiene over silver catalysts promoted with cesium has been investigated for the production of 3,4-epoxy-1-butene. kit.edukit.edu This method highlights an industrial approach to the synthesis of this class of compounds.

Epoxidation Reagent Systems

A variety of reagent systems have been developed for the epoxidation of conjugated dienes, with a focus on regioselectivity and stereoselectivity.

Methyltrioxorhenium (MTO) complexed with a ligand such as pyridine has been shown to be a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes and trienes, utilizing 30% hydrogen peroxide as the oxidant. acs.org The regioselectivity of the epoxidation is influenced by factors such as olefin substitution, geometry (Z vs. E), and the presence of adjacent electron-withdrawing groups. acs.org For certain substrates, this system provides complementary regioselectivity to other established methods like the Sharpless epoxidation. acs.org

Dimethyldioxirane (DMDO) is another effective reagent for the monoepoxidation of acyclic, conjugated aliphatic dienes. Kinetic studies have shown that monoepoxidation is the favored process, leading to high yields of the corresponding monoepoxides, particularly when the diene is present in excess. researchgate.net

The choice of the epoxidation system can significantly impact the outcome of the reaction, and various catalysts and oxidants have been surveyed for their effectiveness in the selective epoxidation of dienes.

Table 2: Survey of Catalysts for the Epoxidation of a Model Conjugated Diene

| Catalyst System | Oxidant | Yield of Monoepoxide (%) |

|---|---|---|

| Mo(CO)6 | t-BuOOH | 45 |

| Mn(salen)Cl | NaOCl | 68 |

| Methyltrioxorhenium (MTO)/Pyridine | H2O2 | 92 |

Note: Data is illustrative and based on findings for analogous structures as reported in scientific literature. Yields are dependent on specific substrate and reaction conditions.

Green Chemistry Principles in 2-Ethylideneoxirane Synthesis

The application of green chemistry principles to the synthesis of epoxides is an area of active research, driven by the need for more sustainable chemical processes.

A key aspect of green epoxidation is the use of environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. mdpi.com Catalytic systems that can effectively utilize aqueous hydrogen peroxide are therefore highly desirable. The aforementioned Ti(IV)-salan and MTO-catalyzed epoxidations both employ hydrogen peroxide, aligning with green chemistry principles. nih.govacs.org

Furthermore, research into alternative energy sources, such as microwave irradiation, and the use of more environmentally friendly solvents or even solvent-free conditions are active areas of investigation to make the synthesis of 2-ethylideneoxirane and its analogs more sustainable. mdpi.com The use of microreactors for exothermic reactions like epoxidation can also offer better control and safety, contributing to a greener process. kit.edu

Mechanistic Studies of 2 Ethylideneoxirane Reactivity

Ring-Opening Reactions (R.O.R.)

The significant ring strain inherent in the oxirane ring of 2-ethylideneoxirane makes it susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. organic-chemistry.org The presence of the ethylidene group introduces additional layers of complexity regarding regioselectivity and stereoselectivity, as the double bond can electronically influence the reaction pathways.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is the most studied class of reactions for 2-ethylideneoxirane and related vinyl epoxides. The site of nucleophilic attack is highly dependent on the reaction conditions, particularly the presence of an acid or base catalyst. magtech.com.cn These reactions can proceed via direct nucleophilic attack (SN2) or conjugate attack (SN2'), leading to the formation of valuable allylic alcohols.

Acid-Catalyzed Nucleophilic Attack and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons. libretexts.orgresearchgate.net This protonation facilitates the breaking of a carbon-oxygen bond. For vinyl epoxides like 2-ethylideneoxirane, the transition state has significant carbocationic character. libretexts.org The positive charge is stabilized by resonance with the adjacent double bond, localizing it primarily on the allylic carbon.

Consequently, the nucleophile preferentially attacks the more substituted carbon atom of the double bond (the C4 position), which can best stabilize the developing positive charge. magtech.com.cnstackexchange.com This mechanism is a hybrid between an SN1 and SN2 pathway. libretexts.org While a full carbocation intermediate may not form, the transition state involves a substantially weakened C-O bond and a buildup of positive charge on the allylic carbon, directing the regioselectivity. libretexts.orgstackexchange.com This leads to the formation of 1,4-addition products.

Base-Catalyzed Nucleophilic Attack and Regioselectivity

In the presence of a strong, non-basic nucleophile or under basic conditions, the ring-opening of 2-ethylideneoxirane typically follows a standard SN2 mechanism. researchgate.net In this case, there is no prior protonation of the epoxide oxygen, and the leaving group is an alkoxide anion. libretexts.org The reaction is primarily controlled by steric hindrance. magtech.com.cn The nucleophile attacks the least sterically hindered carbon of the epoxide ring, which in 2-ethylideneoxirane is the methylene (B1212753) carbon (C2). researchgate.net

This regioselectivity leads to the formation of 1,2-addition products, which are substituted allylic alcohols. magtech.com.cn Strong nucleophiles such as organocuprates (Gilman reagents), Grignard reagents, and alkoxides favor this pathway. researchgate.netmasterorganicchemistry.com Some strong nucleophiles can also induce an SN2' reaction, attacking the terminal carbon of the vinyl group, although this is generally less common than direct attack at the epoxide ring. magtech.com.cn

Stereochemical Outcomes of Nucleophilic R.O.R.

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Consistent with the SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond (backside attack). researchgate.net This results in an inversion of configuration at the center of attack. wikipedia.org For a chiral 2-ethylideneoxirane, this means that the stereochemistry of the resulting allylic alcohol is directly controlled by the stereochemistry of the starting epoxide.

For example, the reaction of organocuprates with epoxides is known to proceed with complete inversion of configuration at the electrophilic carbon. wikipedia.org This anti-addition is a hallmark of both the SN2 and SN2' pathways and is crucial for the stereocontrolled synthesis of complex molecules.

Solvent Effects on Regio- and Stereoselectivity

The choice of solvent can significantly influence the regioselectivity of the ring-opening reaction, often by altering the nature of the catalyst or the stability of the transition states. researchgate.net For instance, in Lewis acid-mediated ring openings of vinyl epoxides, solvent polarity can tip the balance between 1,2- and 1,4-attack.

A study on the ring-opening of a vinyl epoxide (1-((E)-but-1-en-1-yl)-2-methyloxirane), an analogue of 2-ethylideneoxirane, with magnesium bromide (MgBr₂) demonstrated a pronounced solvent effect. ysu.am In a less polar solvent like diethyl ether (Et₂O), the regioselectivity was moderate. However, changing to a more polar aprotic solvent like acetonitrile (B52724) (CH₃CN) dramatically increased the preference for attack at the allylic position (1,4-addition). ysu.am This suggests that polar solvents can better stabilize the charge separation in the SN1-like transition state, favoring attack at the allylic carbon. researchgate.net

| Entry | Lewis Acid | Solvent | Temp (°C) | Regioisomeric Ratio (1,4:1,2) | Yield (%) |

| 1 | MgBr₂ | Et₂O | 0 | 4:1 | 92 |

| 2 | MgBr₂ | THF | 0 | 7:1 | 95 |

| 3 | MgBr₂ | CH₃CN | 0 | 15:1 | 99 |

| 4 | ZnBr₂ | CH₃CN | 0 | No Reaction | - |

| 5 | CuBr₂ | CH₃CN | 0 | No Reaction | - |

Data adapted from a study on a vinyl epoxide analogue. ysu.am The 1,4-product corresponds to attack at the allylic carbon, and the 1,2-product corresponds to attack at the epoxide carbon.

Electrophilic Ring Opening Mechanisms

While nucleophilic attack is the most common mode of reactivity, the double bond in 2-ethylideneoxirane allows for electrophilic reactions. An electrophilic addition reaction involves the initial attack of an electrophile on the electron-rich π-system of the alkene. libretexts.org

Polymerization Mechanisms Involving 2-Ethylideneoxirane

2-Ethylideneoxirane, also known as vinyloxirane, is a bifunctional monomer containing both a strained three-membered oxirane ring and a reactive carbon-carbon double bond (ethylidene group). This unique structure allows it to undergo polymerization through several distinct mechanistic pathways, including ionic, radical, and coordination mechanisms. The competition between polymerization via the vinyl group and ring-opening of the oxirane is a central theme in the study of its reactivity.

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. numberanalytics.com For alkenes, this process is generally effective only for those substituted with strong electron-withdrawing groups, a condition not met by 2-ethylideneoxirane. libretexts.org However, the presence of the strained epoxide ring provides an alternative route for anionic attack.

The mechanism is initiated by a potent nucleophile, such as an organometallic compound or an alkali metal complex. numberanalytics.comuni-bayreuth.de Research involving alkalide initiators like K⁻, K⁺(15-crown-5)₂ has shown that electron transfer to the vinyloxirane monomer leads to the exclusive opening of the oxirane ring at the α-position. researchgate.net This process forms potassium alkoxides, which are the true initiating species for the subsequent polymerization. researchgate.net The propagation then proceeds via the newly formed alkoxide anion attacking the oxirane ring of another monomer molecule in a sequential, ring-opening fashion. This "living" polymerization characteristic, where termination steps are absent in a pure system, allows for the synthesis of polymers with controlled molecular weights and architectures. scribd.comuni-mainz.de

Table 1: Initiators for Anionic Polymerization of 2-Ethylideneoxirane

| Initiator Class | Specific Examples | Initiation Mechanism |

|---|---|---|

| Organoalkali Metal Compounds | n-Butyllithium, s-Butyllithium | Nucleophilic addition/ring-opening |

| Alkali Metal Amides | Sodium amide (NaNH₂) | Nucleophilic addition/ring-opening |

| Alkalides | K⁻, K⁺(15-crown-5)₂ | Electron transfer leading to ring-opening |

Cationic polymerization is a chain-growth process suitable for monomers that can form stable carbocations, such as alkenes with electron-donating substituents and heterocyclic monomers like epoxides. wikipedia.orglibretexts.org 2-Ethylideneoxirane is an excellent candidate as its ethylidene group can stabilize a cation and the epoxide oxygen is readily protonated by an acid catalyst. youtube.com

Initiation is typically achieved using strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃), often in the presence of a co-catalyst like water. youtube.compearson.com The initiator protonates the oxygen atom of the oxirane ring, creating a highly electrophilic center. youtube.com Propagation occurs as the oxygen atom of another monomer molecule performs a nucleophilic attack on one of the carbons of the activated (protonated) epoxide, leading to ring-opening and regeneration of the cationic active center at the end of the growing chain. wikipedia.orgyoutube.com While vinyl polymerization can occur, the high reactivity of the strained, protonated oxirane ring generally favors the ring-opening pathway, leading to the formation of a polyether structure.

Table 2: Initiators for Cationic Polymerization of 2-Ethylideneoxirane

| Initiator Class | Specific Examples | Initiation Mechanism |

|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Triflic Acid (CF₃SO₃H) | Protonation of the oxirane oxygen |

| Lewis Acids | Boron Trifluoride (BF₃), Aluminum Trichloride (AlCl₃), Titanium Tetrachloride (TiCl₄) | Formation of a complex with a co-catalyst (e.g., H₂O) to generate a protonic initiator |

| Carbenium Ion Salts | Trityl Hexafluoroantimonate | Direct transfer of a carbocation to the monomer |

While radical polymerization typically involves the addition across a C=C double bond, monomers with strained rings, like 2-ethylideneoxirane, can undergo radical ring-opening polymerization (RROP). mdpi.comresearchgate.net This mechanism provides a pathway to introduce heteroatoms into the main chain of the polymer, resulting in structures like polyethers from vinyl oxiranes. mdpi.com

The process is initiated by a standard radical initiator (e.g., from the decomposition of AIBN or peroxides), which adds to the ethylidene double bond. The resulting radical can then either propagate by attacking another monomer's double bond (vinyl polymerization) or undergo an intramolecular ring-opening of the adjacent epoxide. This ring-opening is driven by the relief of ring strain. Studies on phenyl vinyl oxirane show that RROP is a significant pathway. mdpi.com In some cases, particularly at higher temperatures, crosslinking reactions involving the vinyl ether groups of the resulting polymer can lead to gel formation. researchgate.net Titanocene-based catalysts, such as Cp₂TiCl₂, have also been used to mediate controlled radical polymerizations initiated from epoxides. mdpi.com

Coordination polymerization, most famously achieved with Ziegler-Natta catalysts, allows for remarkable control over polymer structure, producing linear and stereoregular polymers. open.eduwikipedia.org These catalysts are highly effective for 1-alkenes (alpha-olefins), a class to which 2-ethylideneoxirane belongs. wikipedia.orguc.edu

The mechanism involves the monomer coordinating to a transition metal active center on the solid catalyst surface. open.edu This coordination step orients the monomer in a specific way before it inserts into the growing polymer chain attached to the metal. open.edu This control over the monomer's approach allows for stereospecific polymerization, resulting in either isotactic (substituents on the same side of the polymer backbone) or syndiotactic (substituents on alternating sides) polymers. mdpi.com This contrasts sharply with radical or ionic methods that typically produce atactic (randomly oriented substituents) polymers. The high degree of structural order imparts properties like increased crystallinity and improved mechanical strength. open.edu

Table 3: Typical Components of Ziegler-Natta Catalysts

| Component | Function | Specific Examples |

|---|---|---|

| Catalyst | Main transition metal component providing the active site | Titanium Tetrachloride (TiCl₄), Titanium Trichloride (TiCl₃) uc.edulyondellbasell.com |

| Co-catalyst | Organometallic compound that activates the catalyst | Triethylaluminium (Al(C₂H₅)₃), Diethylaluminium Chloride (Al(C₂H₅)₂Cl) uc.edulibretexts.org |

| Support | Often used in modern catalysts to improve activity and morphology | Magnesium Dichloride (MgCl₂) lyondellbasell.com |

Ring-opening polymerization (ROP) is a fundamental reaction pathway for cyclic monomers, particularly those with significant ring strain, such as three-membered oxiranes (116 kJ mol⁻¹ of strain). mdpi.com The thermodynamic driving force for ROP is the release of this enthalpy. mdpi.com As detailed in the preceding sections, ROP can be initiated through anionic, cationic, or radical mechanisms. mdpi.comacs.org

For a functionalized monomer like 2-ethylideneoxirane, ROP is the predominant mode of polymerization. acs.orgrsc.org

Anionic ROP proceeds via a nucleophilic alkoxide active center. acs.org

Cationic ROP involves an electrophilic, protonated oxonium ion intermediate. wikipedia.org

Radical ROP occurs via an addition-fragmentation process. mdpi.com

In all these cases, the primary product is a polyether. The presence of the ethylidene group makes 2-ethylideneoxirane a bifunctional monomer, where vinyl addition polymerization can occur in competition with the more dominant ring-opening pathway. mdpi.comrsc.org This competition is influenced by the specific catalyst system and reaction conditions employed.

Cycloaddition Reactions of 2-Ethylideneoxirane

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. wikipedia.org 2-Ethylideneoxirane can participate in such reactions through either its ethylidene C=C bond or by mechanisms involving the opening of its oxirane ring.

Palladium-catalyzed cycloadditions are particularly effective for vinyloxiranes. figshare.comacs.org A common mechanism involves the Pd(0) catalyst reacting with the vinyloxirane to form a zwitterionic π-allyl palladium intermediate. This intermediate is a versatile 1,3-dipole that can be trapped by various dipolarophiles or electrophiles. uow.edu.aunih.gov

Notable examples include:

[3+2] Cycloaddition: Vinyloxiranes react with heterocumulenes like carbodiimides and isocyanates in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand to produce vinyloxazolidines with high yield and enantioselectivity. figshare.comacs.org They also undergo formal [3+2] cycloadditions with partners like 2-nitro-1,3-enynes. uow.edu.aunih.gov

Cascade Cycloaddition: In the presence of phosphine catalysts, vinyloxiranes can undergo cascade reactions with sulfonium (B1226848) compounds to construct complex spiro-2(3H)-furanone skeletons. acs.org

[4+2] Diels-Alder Reaction: The ethylidene group of 2-ethylideneoxirane can function as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene. wikipedia.orglibretexts.org This concerted pericyclic reaction forms a six-membered ring. wikipedia.org The reaction rate is enhanced when the dienophile (2-ethylideneoxirane) is electron-poor and the diene is electron-rich. transformationtutoring.com The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org

Table 4: Summary of Cycloaddition Reactions of 2-Ethylideneoxirane (Vinyloxirane)

| Reaction Type | Reagent/Catalyst System | Cycloaddition Partner | Product Class |

|---|---|---|---|

| Palladium-Catalyzed [3+2] | Pd₂(dba)₃ / Chiral Phosphine | Carbodiimides, Isocyanates figshare.comacs.org | 4-Vinyl-1,3-oxazolidin-2-imines/ones |

| Palladium-Catalyzed Formal [3+2] | Pd(0) Catalyst | 2-Nitro-1,3-enynes uow.edu.aunih.gov | Cyclic 1,3-dien-5-ynes |

| Phosphine-Catalyzed Cascade | Phosphine Catalyst | Sulfonium Compounds acs.org | Spiro-2(3H)-furanones |

| Diels-Alder [4+2] | Thermal or Lewis Acid | Conjugated Dienes (e.g., Butadiene) | Substituted Cyclohexenes libretexts.orgpraxilabs.com |

[2+1] Cycloaddition Pathways

A [2+1] cycloaddition is a reaction that involves a two-atom component (a π-bond) and a one-atom component to form a three-membered ring. libretexts.org In the context of 2-ethylideneoxirane, the ethylidene C=C double bond can serve as the two-atom component, reacting with carbenes or nitrenes, which are typical one-atom reactants for this type of cycloaddition.

The mechanism involves the concerted addition of the singlet carbene to the double bond, a process that is stereospecific. The geometry of the starting alkene is retained in the resulting cyclopropane (B1198618) product. For 2-ethylideneoxirane, this would lead to the formation of a spirocyclic system containing both a cyclopropane and an oxirane ring.

While specific studies detailing the [2+1] cycloaddition of 2-ethylideneoxirane are not extensively documented in readily available literature, the general reactivity of alkenes with carbenes provides a strong basis for predicting this pathway. For instance, reaction with dichlorocarbene (B158193) (:CCl₂) would be expected to yield a dichlorinated spiro[cyclopropane-1,2'-oxirane] derivative.

[2+2] Cycloaddition Pathways (e.g., Photochemical)

The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. libretexts.org According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden and proceed, if at all, through a stepwise, non-concerted diradical pathway. utwente.nl In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and are a common and synthetically useful method for constructing cyclobutane rings. almerja.comnumberanalytics.comnumberanalytics.com

For 2-ethylideneoxirane, the ethylidene double bond can participate in such reactions. The photochemical pathway is typically initiated by irradiating one of the alkene partners with UV light, promoting it to an excited state. libretexts.org This excited state then reacts with the ground state of the second alkene. The reaction of an enone with an alkene, for example, often proceeds via the formation of a 1,4-biradical intermediate after the initial bond formation. almerja.com

Metal-catalyzed [2+2] cycloadditions have also been developed, providing an alternative to photochemical methods. numberanalytics.comescholarship.org Gold(I) catalysts, for instance, have been shown to facilitate the [2+2] cycloaddition between alkenes and chloroalkynes. escholarship.org In such a process, the catalyst activates one reaction partner, enabling a nucleophilic attack by the other to form a cationic intermediate that subsequently cyclizes.

Table 1: Examples of [2+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Enone | Alkene | hv (UV light) | Cyclobutane | almerja.com |

| Stilbene | Stilbene | hv (UV light) | Cyclobutane dimer | almerja.com |

[4+2] Cycloaddition Pathways (e.g., Diels-Alder type)

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a reliable method for forming six-membered rings. wikipedia.orgelte.hu It is a [4+2] cycloaddition, involving a 4π-electron component (the conjugated diene) and a 2π-electron component (the dienophile). libretexts.orgpraxilabs.com The reaction is typically concerted and thermally allowed, proceeding through a cyclic transition state. wikipedia.orgtransformationtutoring.com

In the case of 2-ethylideneoxirane, the ethylidene double bond can function as the 2π-electron component, making it a dienophile. For a successful Diels-Alder reaction, the dienophile is often substituted with electron-withdrawing groups, while the diene is electron-rich. transformationtutoring.comlibretexts.org The oxirane ring, being an electron-withdrawing group, can enhance the dienophilic character of the adjacent double bond.

When reacting with a conjugated diene like cyclopentadiene (B3395910) or 1,3-butadiene, 2-ethylideneoxirane would be expected to form a cyclohexene (B86901) ring fused to the oxirane, creating a bicyclic adduct. The stereochemistry of the reaction is highly controlled; the relative stereochemistry of the dienophile and diene is retained in the product. youtube.com

Regioselectivity and Stereoselectivity in Cycloadditions

The regio- and stereochemical outcomes of cycloaddition reactions involving 2-ethylideneoxirane are governed by a combination of electronic and steric factors.

Regioselectivity: This refers to the orientation of the addition when unsymmetrical reactants are used. In Diels-Alder reactions, the regioselectivity can often be predicted by considering the electronic properties of the substituents on both the diene and the dienophile. transformationtutoring.com For radical cation cycloadditions, the initial bond is typically formed to generate the most stable radical or carbocation intermediate. nih.gov In metal-catalyzed reactions, the choice of ligand and metal can exert strong control over regioselectivity. researchgate.net

Stereoselectivity: This refers to the relative stereochemistry of the newly formed chiral centers.

In Diels-Alder reactions , there is a strong preference for the endo product under kinetic control, due to secondary orbital interactions in the transition state. transformationtutoring.com The reaction is also stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com

In photochemical [2+2] cycloadditions , the stereoselectivity can be more complex. While the reaction can be stereoselective, mixtures of isomers are sometimes formed. almerja.com Factors such as hydrogen bonding or steric hindrance can influence the diastereoselectivity of the reaction. nih.gov

Catalyzed cycloadditions , particularly those using transition metals with chiral ligands, can achieve very high levels of diastereo- and enantioselectivity. researchgate.net

Radical Cation Cycloaddition Mechanisms

An alternative to concerted thermal or photochemical pathways is the radical cation cycloaddition. This mechanism is initiated by a one-electron oxidation of an alkene, typically the most electron-rich one, to form a radical cation. beilstein-journals.org This oxidation can be achieved through photoinduced electron transfer (PET) using a photosensitizer or via electrochemical methods. beilstein-journals.orgcdnsciencepub.com

Once formed, the electrophilic radical cation can react with a neutral alkene. For 2-ethylideneoxirane, its vinyl moiety could be oxidized to a radical cation, which could then undergo either a [2+2] or [4+2] cycloaddition with another alkene or diene. Unlike the concerted Diels-Alder reaction, radical cation cycloadditions are often stepwise processes. beilstein-journals.org This can lead to a loss of the stereospecificity observed in the concerted thermal reaction. For example, radical cation Diels-Alder reactions of aryl vinyl ethers have been shown to proceed via a stepwise mechanism, yielding a mixture of cis and trans products. beilstein-journals.orgbeilstein-journals.org These pathways are particularly useful for cycloadditions that are difficult to achieve under thermal conditions. researchgate.net

Rearrangement Reactions

Vinyl epoxides like 2-ethylideneoxirane are prone to various rearrangement reactions, often catalyzed by acids or transition metals.

Acid-Catalyzed Rearrangements: In the presence of acid, the oxirane oxygen is protonated, creating a good leaving group. Ring opening can then occur to form a carbocation. The subsequent rearrangement of this intermediate can lead to various products. A common pathway for vinyl epoxides is the Meinwald rearrangement , which generates β,γ-unsaturated aldehydes or ketones. researcher.life This proceeds via a 1,2-hydride or alkyl shift following the opening of the protonated epoxide. This process is analogous to the pinacol (B44631) rearrangement of 1,2-diols. numberanalytics.commasterorganicchemistry.com

Radical-Initiated Rearrangements: Radical reactions can also induce rearrangements. For instance, the addition of a thiyl radical to the vinyl group of a spirocyclic vinyl epoxide can trigger a sequence involving epoxide ring-opening, fragmentation, and subsequent cyclization to achieve a ring expansion. beilstein-journals.org

Other Catalyzed Rearrangements: Brønsted acids can catalyze rearrangements such as the Piancatelli reaction of related furylcarbinols to form aminocyclopentenones. nih.gov Lewis acids are also known to catalyze rearrangements of epoxides. researchgate.net

Table 2: Common Rearrangement Pathways for Vinyl Epoxides

| Reaction Type | Catalyst/Initiator | Key Intermediate | Product Type | Ref |

|---|---|---|---|---|

| Meinwald Rearrangement | Acid (H⁺) | Carbocation | β,γ-Unsaturated Aldehyde/Ketone | researcher.life |

| Radical Ring Expansion | Thiyl Radical (RS•) | Alkoxy Radical | Expanded Ring System | beilstein-journals.org |

Other Transformation Pathways

Beyond cycloadditions and rearrangements, 2-ethylideneoxirane can undergo other synthetically valuable transformations.

Nucleophilic Ring-Opening: The strained oxirane ring is susceptible to attack by nucleophiles. This ring-opening can occur with high regioselectivity, depending on the reaction conditions and the catalyst employed. For example, rhodium catalysts can direct the nucleophilic attack of fluoride (B91410) to the 1,2-position (at the carbon bearing the vinyl group) with inversion of stereochemistry. rsc.org In other cases, nucleophiles can attack the less substituted carbon of the epoxide. The regioselectivity between Sɴ2 and Sɴ2' pathways (direct attack vs. conjugate addition) can often be controlled. rsc.org

Conjugate Addition (Michael Addition): The ethylidene group, being adjacent to the electron-withdrawing oxirane, can act as a Michael acceptor. Nucleophiles can add to the terminal carbon of the double bond (a 1,4-conjugate addition), which is a common reaction pathway for α,β-unsaturated systems. masterorganicchemistry.comwikipedia.org

Palladium-Catalyzed Reactions: Vinyl epoxides are excellent substrates for palladium-catalyzed reactions. These processes typically involve the formation of a zwitterionic π-allyl palladium intermediate, which can then be intercepted by a wide range of nucleophiles. This strategy has been used in asymmetric allylic cycloadditions to form chiral tetrahydrofurans and other complex heterocyclic structures. researchgate.netresearcher.life

Electrochemical Transformations: Novel transformations such as the electrochemical dicarboxylation of vinyl epoxides with carbon dioxide have been developed. This reaction proceeds via a radical anion intermediate and results in the cleavage of both C-O bonds of the epoxide to form dicarboxylic acids with high stereoselectivity. researcher.life

Theoretical and Computational Chemistry Approaches for 2 Ethylideneoxirane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a fundamental understanding of molecular systems. arxiv.orgaps.org These calculations have become indispensable in modern chemistry for predicting molecular structures, properties, and reaction mechanisms. rsc.org

The electronic structure of 2-ethylideneoxirane can be elucidated using quantum chemical methods like Density Functional Theory (DFT). arxiv.org These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. nih.gov From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. researchgate.net These descriptors help in understanding the relationship between the structure, stability, and global chemical reactivity of the compound. researchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov

Chemical Softness (s): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons. nih.gov

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govbeilstein-journals.org

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting how 2-ethylideneoxirane will interact with other chemical species. researchgate.net For instance, Fukui functions can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netwu.ac.th The dual descriptor, another local reactivity indicator, can unambiguously pinpoint nucleophilic and electrophilic regions in a molecule. researchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. nih.gov |

| Chemical Softness (s) | s = 1 / η | Indicates the molecule's polarizability. nih.gov |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. nih.gov |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures electrophilic power. nih.govbeilstein-journals.org |

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. rsc.orgethz.chnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. numberanalytics.commdpi.com A key feature of the PES is the transition state (TS), which represents the highest energy point along the reaction coordinate. numberanalytics.com

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state. numberanalytics.comhi.islibretexts.org Quantum chemical methods are used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. libretexts.orgnih.gov

For a molecule like 2-ethylideneoxirane, computational studies can elucidate the mechanisms of its various reactions, such as ring-opening or addition reactions. These calculations can determine the activation barriers for different potential pathways, thereby predicting the major products. nih.gov In complex reactions, multiple transition states may exist, and computational analysis can help to distinguish between different possible mechanisms. nih.govuio.no The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.govnih.gov

Quantum chemical calculations can predict various spectroscopic properties of molecules from first principles, meaning they are derived directly from fundamental physical constants without experimental input. psi-k.net This capability is invaluable for characterizing new or unstable compounds and for interpreting experimental spectra.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. psi-k.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts (δ) that would be observed in an NMR experiment. psi-k.netmsu.edulibretexts.orgsavemyexams.com These calculations are highly sensitive to the molecular geometry and electronic environment around the nucleus. psi-k.netnih.gov

Vibrational spectra, such as infrared (IR) and Raman, can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be predicted. arxiv.org While these calculations often have systematic errors, scaling factors can be applied to improve agreement with experimental data. Anharmonic effects, which are often neglected in simpler calculations, can be important for accurately reproducing certain spectral features, particularly those involving C-H and O-H stretching vibrations. arxiv.org

| Spectroscopic Technique | Calculated Property | Information Gained |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Magnetic Shielding Tensors | Chemical shifts, structural connectivity. psi-k.netnih.gov |

| IR (Infrared) Spectroscopy | Vibrational Frequencies & Intensities | Functional groups, molecular vibrations. arxiv.org |

| Raman Spectroscopy | Vibrational Frequencies & Intensities | Molecular vibrations, symmetry. arxiv.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govreadthedocs.io By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that describe how the positions and velocities of atoms change over time. nih.gov This allows for the investigation of dynamic processes that are not accessible through static quantum chemical calculations.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly when in solution. arxiv.org MD simulations are well-suited to study these solvent effects explicitly by including a large number of solvent molecules in the simulation box. unibs.itosti.govnih.govmdpi.com

Solvation dynamics refers to the process by which solvent molecules rearrange in response to a change in the solute's electronic structure, such as upon electronic excitation. unige.chresearchgate.net This reorganization of the solvent shell occurs on a very fast timescale, often in picoseconds, and can be monitored computationally. lsu.edu The interaction with a polar solvent can alter reaction barriers by differentially stabilizing the reactant, transition, or product states, thereby influencing the reaction rate. unige.ch For a molecule like 2-ethylideneoxirane, MD simulations could be used to model its hydration shell and understand how interactions with water molecules affect its structure and reactivity. tu-darmstadt.de

Many molecules, including 2-ethylideneoxirane, can exist in multiple spatial arrangements called conformations or rotamers, which arise from rotation around single bonds. wikipedia.orgchemicalpapers.comnih.gov Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. rsc.orgethz.ch

MD simulations can be used to explore the conformational landscape of a molecule. nih.gov By simulating the molecule over a period of time, it is possible to observe transitions between different conformations. nih.govplos.orgfrontiersin.orgarxiv.orgbiorxiv.org These simulations provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. For complex molecules, enhanced sampling techniques may be necessary to overcome energy barriers and adequately sample all relevant conformations within a reasonable simulation time. frontiersin.org Understanding the conformational preferences of 2-ethylideneoxirane is crucial, as different conformers may exhibit different reactivity.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using quantum chemical methods, provides profound insights into the complex reaction mechanisms of molecules like 2-ethylideneoxirane. Although direct computational studies specifically on 2-ethylideneoxirane are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations into closely related vinyloxirane derivatives. These studies help in understanding the potential thermal and catalytic rearrangements that 2-ethylideneoxirane may undergo.

Key among the studied reactions for analogous compounds is the thermal isomerization, including vinylcyclopropane-cyclopentene type rearrangements and Cope rearrangements, which are fundamental pericyclic reactions. diva-portal.orgnih.gov For instance, computational studies on cis-2,3-divinyloxirane (B82470), an analogue of 2-ethylideneoxirane, have provided detailed mechanistic pictures of its Cope rearrangement to 4,5-dihydrooxepine. uni-bonn.de

Density Functional Theory (DFT) has become a primary tool for these investigations, allowing for the calculation of transition state geometries, activation energies, and reaction energetics. uni-bonn.dewuxiapptec.com For example, DFT calculations at the (U)B3LYP/6-31G level have been used to map the potential energy surface for the Cope rearrangement of various divinyl-substituted three-membered rings, including cis-2,3-divinyloxirane. uni-bonn.de These studies reveal that the rearrangement proceeds through a high-energy, boat-like transition state. uni-bonn.de The predicted activation barriers for these rearrangements are influenced by factors such as ring strain and the nature of the heteroatom in the ring. uni-bonn.de

The table below summarizes computed activation barriers for the Cope rearrangement of cis-2,3-divinyloxirane and related compounds, illustrating the impact of the three-membered ring's composition on the reaction energetics. uni-bonn.de

| Reactant | Product | Computational Method | Activation Barrier (kcal/mol) |

| cis-1,2-divinylcyclopropane | 4,5-dihydro-1H-azepine | (U)B3LYP/6-31G | < 1N |

| cis-2,3-divinylaziridine | 4,5-dihydrooxepine | (U)B3LYP/6-31G | < 1O |

| cis-2,3-divinyloxirane | 4,5-dihydro-1H-phosphepine | (U)B3LYP/6-31G | < 1P |

| cis-2,3-divinylphosphirane | 4,5-dihydrothiepine | (U)B3LYP/6-31G | < 1S |

| cis-2,3-divinylthiirane | 4,5-dihydrothiepine | (U)B3LYP/6-31G | > 1P |

| Data sourced from a comparative DFT study on Cope rearrangements. uni-bonn.de |

Furthermore, computational studies on the thermal isomerization of vinyloxiranes have elucidated pathways leading to the formation of dihydrofurans. chemrxiv.org These rearrangements can be influenced by substituents on the oxirane ring. For other related systems, theoretical investigations have detailed acid-catalyzed rearrangements, revealing how proximal functional groups can synergistically control the reaction pathways following the initial oxirane ring-opening. wuxiapptec.com Such insights are crucial for predicting the behavior of 2-ethylideneoxirane under various reaction conditions.

Development of Computational Models for Oxirane Chemistry

The development of robust computational models is essential for accurately predicting the reactivity and reaction outcomes of oxiranes, including 2-ethylideneoxirane. These models range from high-level ab initio and DFT methods to more recent machine learning (ML) potentials. nih.govuvic.ca The goal of these models is to provide a predictive framework that can guide synthetic efforts and deepen the understanding of reaction mechanisms. cecam.org

One area of development is the creation of quantitative structure-reactivity relationship (QSRR) models. cecam.org These models use a combination of experimental data and computed molecular descriptors to build statistical models that can predict reaction rates and selectivity. cecam.org For oxirane chemistry, such models could predict how substituents on the 2-ethylideneoxirane ring would affect its susceptibility to nucleophilic attack or rearrangement.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent another important development. chemrxiv.org These approaches allow for the study of large chemical systems, such as an enzyme active site or a solvated reaction, by treating the reactive core with a high-level QM method while the surrounding environment is described by a more computationally efficient MM force field. chemrxiv.org This is particularly relevant for studying enzyme-catalyzed reactions involving oxiranes.

More recently, the focus has shifted towards the development of reactive machine learning potentials. nih.gov These potentials are trained on large datasets of quantum chemical calculations and can predict reaction energetics and barrier heights with an accuracy approaching that of the underlying quantum method but at a fraction of the computational cost. nih.govnih.gov For oxirane chemistry, a well-trained ML potential could rapidly screen different reaction conditions or catalysts for a desired transformation of 2-ethylideneoxirane.

The table below outlines some of the key computational modeling approaches and their applications in the context of oxirane chemistry.

| Modeling Approach | Description | Application in Oxirane Chemistry |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms and molecules to determine energies, geometries, and other properties. cecam.org | Elucidation of reaction mechanisms, calculation of activation energies for rearrangements and ring-opening reactions of oxiranes. uni-bonn.dewuxiapptec.com |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. chemrxiv.org | High-accuracy benchmark calculations for small oxirane systems to validate faster methods like DFT. |

| QM/MM | A hybrid method combining Quantum Mechanics for a small, reactive region and Molecular Mechanics for the larger environment. chemrxiv.org | Modeling enzyme-catalyzed reactions involving oxiranes, and studying solvent effects on reaction pathways. |

| Machine Learning Potentials | Interatomic potentials based on machine learning algorithms trained on large datasets of quantum chemical calculations. nih.govuvic.ca | Rapid prediction of reaction barriers and energetics for a wide range of oxirane reactions, enabling high-throughput screening. nih.govnih.gov |

| Microkinetic Modeling | A modeling technique that uses computed energies of intermediates and transition states to simulate the kinetics of a complex reaction network. rsc.org | Predicting product distributions and understanding the factors controlling selectivity in competing reaction pathways of oxiranes. |

These developing computational tools are moving the field from descriptive studies of known reactions towards the predictive design of new chemical transformations for compounds like 2-ethylideneoxirane. chemrxiv.org

Advanced Spectroscopic and Mechanistic Characterization Techniques

In-situ and Operando Spectroscopic Methods for Reaction Monitoring

In-situ and operando spectroscopy are powerful methodologies for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, formation of products, and the appearance of transient intermediates. wikipedia.orgnih.gov These techniques are particularly advantageous for studying the reactions of 2-ethylideneoxirane, where reactive intermediates may be short-lived.

Vibrational Spectroscopy (FT-IR and Raman):

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that can monitor changes in functional groups during a reaction. researchgate.netresearchgate.net For reactions involving 2-ethylideneoxirane, the characteristic vibrational modes of the oxirane ring and the ethylidene group can be tracked. For instance, the disappearance of the epoxide ring-breathing mode and the appearance of new bands corresponding to ring-opened products can be quantitatively monitored. researchgate.netyoutube.com

FT-IR Spectroscopy: In-situ FT-IR is particularly useful for tracking changes in the concentration of species with strong infrared absorptions. researchgate.net For example, in the epoxidation of unsaturated precursors to form 2-ethylideneoxirane, the formation of the C-O-C stretch of the epoxide ring can be monitored in real-time. researchgate.net

A key advantage of these in-situ methods is the ability to gather kinetic data by tracking the concentration of reactants and products over time, which is crucial for understanding reaction mechanisms. mdpi.comnih.gov

Interactive Data Table: Representative Vibrational Frequencies for Monitoring 2-Ethylideneoxirane Reactions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Oxirane Ring | Ring Breathing | ~1250 | Disappearance indicates epoxide ring-opening |

| Oxirane Ring | C-H Stretch | ~3000 | Changes upon reaction at the epoxide ring |

| Ethylidene Group | C=C Stretch | ~1650 | Shift or disappearance indicates reaction at the double bond |

| Hydroxyl Group | O-H Stretch | ~3200-3600 | Appearance indicates nucleophilic ring-opening by water or alcohols |

Advanced NMR Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic analysis of organic reactions. nih.goved.ac.uk Advanced NMR techniques provide detailed insights into the connectivity, stereochemistry, and dynamic behavior of molecules, which are essential for unraveling the complex reaction pathways of 2-ethylideneoxirane. ipb.ptresearchgate.netdiva-portal.org

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to identify adjacent protons in reaction products and intermediates.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy:

NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms. ipb.pt This is particularly useful for determining the stereochemistry of ring-opening products of 2-ethylideneoxirane, distinguishing between syn and anti addition products. ipb.ptnih.gov

In-situ NMR Monitoring:

Reactions involving 2-ethylideneoxirane can be monitored directly inside an NMR spectrometer. nih.gov This allows for the quantitative tracking of reactant consumption and product formation over time, providing kinetic data and enabling the detection of reaction intermediates. nih.gov For example, monitoring the reaction of 2-ethylideneoxirane with a nucleophile by ¹H NMR would show the disappearance of the epoxide proton signals and the appearance of new signals corresponding to the ring-opened product. nih.gov

Mass Spectrometry for Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. nih.govresearchgate.net It is particularly powerful for identifying transient and low-concentration reaction intermediates that are difficult to observe by other spectroscopic methods. nih.gov

Electrospray Ionization (ESI-MS):

ESI-MS is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.netru.nl This makes it ideal for detecting charged intermediates in reactions of 2-ethylideneoxirane, such as protonated epoxides or complexes with metal catalysts. nih.gov By coupling a reaction vessel directly to the mass spectrometer, real-time monitoring of the reaction mixture can be achieved. nih.gov

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry provides structural information about detected ions. nih.gov A specific ion of interest, such as a suspected reaction intermediate, can be mass-selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that can be used to deduce the structure of the original intermediate. researchgate.net

Recent Developments:

Techniques such as electrochemistry-neutral reionization-mass spectrometry (EC-NR-MS) have been developed for the on-line monitoring of transient neutral intermediates in electrochemical reactions. researchgate.net Such advanced methods could potentially be applied to study radical intermediates in reactions involving 2-ethylideneoxirane.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While obtaining single crystals of the volatile 2-ethylideneoxirane itself can be challenging, the structural analysis of its stable derivatives or co-crystals provides crucial information about its bonding, conformation, and intermolecular interactions. nih.gov

Structural Elucidation of Derivatives:

By reacting 2-ethylideneoxirane with various reagents to form stable, crystalline products, the stereochemistry and regiochemistry of the reaction can be unambiguously determined. researchgate.netresearchgate.net For example, the X-ray crystal structure of a product formed from a nucleophilic ring-opening reaction would confirm the point of nucleophilic attack and the resulting stereochemical arrangement. mdpi.com

Co-crystal Formation:

Co-crystallization involves forming a crystalline solid containing two or more different molecules in the same crystal lattice. researchgate.net Forming co-crystals of 2-ethylideneoxirane with other molecules can help to stabilize it for crystallographic analysis and provide insights into non-covalent interactions, such as hydrogen bonding, which can influence its reactivity. The analysis of these co-crystals is often performed using powder X-ray diffraction (PXRD). nih.govmdpi.comresearchgate.nettricliniclabs.com

Information Gained from Crystallographic Studies:

Bond lengths and angles: Precise measurements of the epoxide ring and ethylidene group.

Conformation: The preferred spatial arrangement of the molecule in the solid state.

Intermolecular interactions: How molecules of the derivative pack in the crystal lattice, revealing potential sites for interaction in solution.

Applications of 2 Ethylideneoxirane in Complex Organic Synthesis

Role as a Key Building Block in Multi-Step Syntheses

The utility of 2-ethylideneoxirane as a key building block is prominently featured in multi-step syntheses, where the strategic incorporation and subsequent manipulation of this small molecule enable the efficient construction of complex target molecules. libretexts.orgyoutube.com Its bifunctional nature, possessing both an epoxide and an alkene, allows for sequential or tandem reactions, significantly increasing molecular complexity in a single synthetic operation. Organic chemists have capitalized on these features to devise elegant synthetic routes towards natural products and other biologically active compounds. researchgate.netnih.govresearchgate.netencyclopedia.pub

Stereocontrolled Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles is a cornerstone of organic chemistry, as these motifs are prevalent in a vast array of natural products and pharmaceuticals. researchgate.netorganic-chemistry.orgrsc.org 2-Ethylideneoxirane serves as an excellent precursor for the stereocontrolled synthesis of various oxygen-containing heterocycles, particularly substituted tetrahydrofurans and other cyclic ethers. msu.edud-nb.info The key to this application lies in the regio- and stereoselective ring-opening of the epoxide.

The outcome of the ring-opening reaction is highly dependent on the reaction conditions, including the nature of the nucleophile and the catalyst employed. organic-chemistry.org For instance, intramolecular cyclization of a pendant nucleophile onto the epoxide ring can lead to the formation of five- or six-membered rings with defined stereochemistry. msu.edu The presence of the ethylidene group can direct the approach of the nucleophile and influence the stereochemical outcome of the cyclization.

Furthermore, the double bond can be functionalized either before or after the ring-opening of the epoxide, adding another layer of synthetic versatility. This allows for the introduction of additional functional groups and the construction of highly substituted heterocyclic systems with a high degree of stereocontrol.

Table 1: Examples of Stereocontrolled Synthesis of Oxygen-Containing Heterocycles from 2-Ethylideneoxirane

| Starting Material | Reagents and Conditions | Product Heterocycle | Stereochemical Outcome |

| 2-Ethylideneoxirane with a pendant hydroxyl group | Acid or base catalysis | Tetrahydrofuran derivative | 5-exo-tet cyclization |

| 2-Ethylideneoxirane | Organocuprate addition, followed by intramolecular cyclization | Substituted tetrahydrofuran | Controlled by substrate and reagent |

| 2-Ethylideneoxirane | Palladium-catalyzed intramolecular cyclization | Dihydrofuran derivative | High stereoselectivity |

Precursor for Functionalized Polymers and Materials

Beyond its use in small molecule synthesis, 2-ethylideneoxirane is a valuable monomer for the synthesis of functionalized polymers and materials. google.com The ring-opening polymerization of epoxides is a well-established method for producing polyethers, and the presence of the ethylidene group in this monomer allows for the creation of polymers with unique architectures and properties.

The controlled polymerization of 2-ethylideneoxirane can lead to the formation of polymers with well-defined structures, known as precision polymers. advancedsciencenews.comnih.gov Techniques such as living polymerization allow for the precise control over molecular weight, polydispersity, and end-group functionality. rsc.org The exocyclic double bond in each repeating unit of the resulting polymer provides a handle for post-polymerization modification. This allows for the introduction of a wide variety of functional groups along the polymer backbone, leading to materials with tailored properties for specific applications. For example, these functional groups can be used to tune the solubility, thermal properties, or biocompatibility of the polymer. rsc.org

The vinyl groups along the backbone of polymers derived from 2-ethylideneoxirane can be utilized for cross-linking reactions, leading to the formation of polymer networks. rsc.orgresearchgate.net Cross-linking transforms the individual polymer chains into a three-dimensional network, which can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material. sapub.org The density of cross-links can be controlled by the reaction conditions and the amount of cross-linking agent used, allowing for the fine-tuning of the material's properties. mdpi.comnih.gov These cross-linked materials can find applications as hydrogels, coatings, and adhesives.

Table 2: Polymerization and Cross-linking of 2-Ethylideneoxirane

| Polymerization Method | Key Features | Resulting Polymer Architecture | Cross-linking Strategy | Network Properties |

| Cationic Ring-Opening Polymerization | Living polymerization characteristics | Linear polyether with pendant vinyl groups | Radical polymerization of vinyl groups | Enhanced mechanical and thermal stability |

| Anionic Ring-Opening Polymerization | Controlled molecular weight and narrow polydispersity | Well-defined functional polymer | Thiol-ene click chemistry | Tunable cross-link density |

Methodologies for Constructing Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of the carbon skeletons of complex molecules. fiveable.melibretexts.orgnumberanalytics.comorganic-chemistry.org 2-Ethylideneoxirane provides several avenues for the construction of new carbon-carbon bonds through the reactivity of both the epoxide ring and the double bond.

The reaction of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with epoxides is a classic method for C-C bond formation. solubilityofthings.commmcmodinagar.ac.inlibretexts.org In the case of 2-ethylideneoxirane, these nucleophilic reagents can attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new C-C bond. The regioselectivity of this attack can often be controlled by the choice of the organometallic reagent and the reaction conditions. dtu.dk

Furthermore, the double bond of 2-ethylideneoxirane can participate in various C-C bond-forming reactions, including transition metal-catalyzed cross-coupling reactions and radical additions. uwindsor.caalevelchemistry.co.uk These methodologies allow for the introduction of a wide range of carbon-based substituents, further expanding the synthetic utility of this versatile building block.

Table 3: Carbon-Carbon Bond Forming Reactions with 2-Ethylideneoxirane

| Reaction Type | Reagent | Product Type | Key Features |

| Nucleophilic Ring-Opening | Grignard Reagents (RMgX) | Allylic alcohol with a new C-C bond | Formation of a new stereocenter |

| Nucleophilic Ring-Opening | Organocuprates (R₂CuLi) | Allylic alcohol with a new C-C bond | Often proceeds with high regioselectivity |

| Palladium-Catalyzed Coupling | Organoboranes | Functionalized allylic alcohol | Mild reaction conditions |

Emerging Research Avenues and Future Perspectives

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for controlling the reactivity of 2-ethylideneoxirane and achieving high levels of selectivity in its transformations. Asymmetric catalysis, in particular, is a major focus, aiming to produce enantiopure compounds which are crucial in the pharmaceutical industry. frontiersin.org

Key Research Areas:

Enantioselective Catalysis: Modern chemistry heavily relies on asymmetric catalysis to create enantiopure chiral molecules with high selectivity. frontiersin.org For vinyl epoxides like 2-ethylideneoxirane, transition metal complexes with chiral ligands are at the forefront of this research. frontiersin.orgyoutube.com The goal is to control the stereochemical outcome of ring-opening reactions, allowing for the synthesis of specific stereoisomers of diols, amino alcohols, and other valuable chiral intermediates. smolecule.com For instance, the use of chiral catalysts can direct a nucleophile to attack one of the two enantiotopic carbon atoms of the oxirane ring, leading to a single desired enantiomer.

Dual-Function Catalysis: Researchers are exploring dual-function catalysts that can activate the epoxide and guide the nucleophile simultaneously. chemrxiv.org For example, a system combining a transition metal for carbene transfer and a chiral proton-transfer catalyst can enforce stereocontrol in N-H bond insertion reactions. chemrxiv.org This approach could be adapted for 2-ethylideneoxirane to achieve highly enantioselective amination reactions.

Photoredox and Electrocatalysis: The application of light (photocatalysis) and electricity (electrocatalysis) as driving forces for chemical reactions is a growing trend. frontiersin.org These methods offer sustainable and atom-efficient alternatives to traditional catalysis. Research into the photoredox-catalyzed functionalization of 2-ethylideneoxirane could open new reaction pathways that are not accessible under thermal conditions.

Adaptive Dynamic Homogeneous Catalysis (AD-HoC): Recent advancements have introduced self-adjusting catalytic systems. nih.gov An AD-HoC approach using nickel under visible-light conditions has been shown to be effective for a wide range of cross-coupling reactions, and its application to vinyl epoxides could simplify the optimization process for new transformations. nih.gov

Table 1: Comparison of Catalytic Strategies for Epoxide Functionalization

| Catalytic Strategy | Key Features | Potential Application for 2-Ethylideneoxirane |

| Enantioselective Transition Metal Catalysis | Utilizes chiral ligands to induce stereoselectivity. frontiersin.org | Synthesis of chiral diols and amino alcohols. |

| Dual-Function Catalysis | Combines two catalytic functions in one system for enhanced control. chemrxiv.org | Highly selective N-H insertion reactions. |

| Photoredox/Electrocatalysis | Uses light or electricity as sustainable energy sources. frontiersin.org | Novel C-C and C-heteroatom bond formations. |

| Adaptive Dynamic Homogeneous Catalysis | Catalyst system adapts to the specific reaction partners. nih.gov | Streamlined development of new cross-coupling reactions. |

Flow Chemistry and Continuous Processing of 2-Ethylideneoxirane Reactions

Flow chemistry, or continuous flow processing, is emerging as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. kewaunee.in Its application to reactions involving 2-ethylideneoxirane holds the promise of safer, more efficient, and scalable manufacturing processes. kewaunee.invapourtec.com

Advantages of Flow Chemistry:

Enhanced Safety: Epoxide reactions, particularly ring-opening, can be highly exothermic. Flow reactors have small reaction volumes and high surface-area-to-volume ratios, allowing for superior temperature control and minimizing the risks associated with exotherms and hazardous intermediates. syrris.comchemanager-online.com

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to higher selectivity, reduced by-product formation, and increased yields. kewaunee.inbeilstein-journals.org Superheating solvents above their boiling points becomes possible under pressure, dramatically accelerating reaction rates. syrris.cominterchim.com

Scalability: Translating a chemical process from the lab to industrial production is often challenging. Flow chemistry simplifies scalability; increasing production volume can be as straightforward as running the system for a longer duration or using larger reactors while maintaining optimal conditions. kewaunee.insyrris.com

Integration and Automation: Flow systems allow for the integration of multiple reaction steps, work-up, and analysis into a single, continuous process, which can be fully automated for high-throughput synthesis and optimization. syrris.comvapourtec.com

Recent studies have demonstrated the successful use of flow chemistry for the epoxidation of alkenes and the synthesis of various epoxides from other precursors. vapourtec.comnih.govresearchgate.net These established protocols provide a strong foundation for developing continuous processes for the synthesis and subsequent functionalization of 2-ethylideneoxirane.

Novel Synthetic Targets and Functionalization Strategies

The reactivity of 2-ethylideneoxirane makes it a valuable precursor for a wide array of more complex molecules. Research is continuously uncovering new ways to functionalize this versatile epoxide.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful, atom-economical method for constructing polycyclic systems. uwindsor.ca The vinyl group of 2-ethylideneoxirane could potentially participate in such reactions with diynes or other alkynes to construct complex carbocyclic and heterocyclic scaffolds containing an epoxide handle for further derivatization.

Domino and Tandem Reactions: The dual functionality of 2-ethylideneoxirane is ideal for designing domino or tandem reaction sequences. For example, a nucleophilic attack could open the epoxide ring, with the resulting intermediate undergoing a subsequent intramolecular cyclization involving the ethylidene group. Such strategies allow for the rapid construction of molecular complexity from a simple starting material.

Polymerization: The epoxide ring can undergo ring-opening polymerization. smolecule.com For 2-ethylideneoxirane, this presents an opportunity to create polymers with pendant vinyl groups. These vinyl groups along the polymer backbone are available for further modification, allowing for the synthesis of functional materials, grafts, and cross-linked networks. youtube.comlumenlearning.com

Formation of Quaternary Centers: The synthesis of molecules with quaternary carbon centers (a carbon atom bonded to four other carbon atoms) is a significant challenge in organic chemistry. Catalytic allylic alkylation reactions using vinyl epoxides as substrates are a promising method for creating these congested stereocenters with high enantioselectivity. nih.gov

Interdisciplinary Research with Materials Science and Engineering

The intersection of chemistry with materials science and engineering offers fertile ground for innovation. nsf.gov 2-Ethylideneoxirane, with its potential to be converted into polymers and functional materials, is a prime candidate for interdisciplinary research. wikipedia.orgmtu.edu

Potential Areas of Collaboration:

Advanced Epoxy Resins and Composites: As a functional epoxide, 2-ethylideneoxirane can serve as a monomer or cross-linking agent in the formulation of epoxy resins. smolecule.com The presence of the ethylidene group offers a site for secondary curing or functionalization, potentially leading to materials with enhanced properties such as improved thermal stability, impact resistance, or tailored surface characteristics. These materials could find applications in coatings, adhesives, and advanced composites for the aerospace and automotive industries. wikipedia.org

Biomaterials: The development of new biomaterials for applications like drug delivery, tissue engineering, and medical implants is a key area of materials science. mtu.edu Polymers derived from 2-ethylideneoxirane could be designed to be biocompatible and biodegradable. The pendant vinyl groups could be used to attach bioactive molecules, such as peptides or drugs, creating functional biomaterials with specific biological activities.

Functional Surfaces and Coatings: The ability to tailor the surface properties of materials is crucial in many engineering applications. ntnu.edu Polymers of 2-ethylideneoxirane could be used to create coatings that modify the wettability, adhesion, or biocompatibility of a surface. The reactive vinyl groups provide a platform for grafting other molecules to achieve desired functionalities.

This interdisciplinary approach, combining the synthetic versatility of 2-ethylideneoxirane with the principles of materials design and engineering, is expected to lead to the development of novel materials with customized properties for a wide range of technological applications. gatech.educam.ac.uk

Q & A